3-Phenyl-1-[4-(propan-2-yl)benzyl]-1-pyridin-2-ylurea
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Overview
Description
1-PHENYL-3-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3-(PYRIDIN-2-YL)UREA is a complex organic compound with a unique structure that combines phenyl, pyridinyl, and urea moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-PHENYL-3-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3-(PYRIDIN-2-YL)UREA typically involves multi-step organic reactions. One common method includes the reaction of 4-isopropylbenzyl chloride with phenyl isocyanate, followed by the introduction of a pyridin-2-yl group through nucleophilic substitution. The reaction conditions often require the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
1-PHENYL-3-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3-(PYRIDIN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
1-PHENYL-3-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3-(PYRIDIN-2-YL)UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-PHENYL-3-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3-(PYRIDIN-2-YL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-PHENYL-3-(PYRIDIN-2-YL)UREA: Lacks the 4-(PROPAN-2-YL)PHENYL group, which may affect its biological activity.
3-(PYRIDIN-2-YL)-1-(4-ISOPROPYLPHENYL)UREA: Similar structure but different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness
1-PHENYL-3-{[4-(PROPAN-2-YL)PHENYL]METHYL}-3-(PYRIDIN-2-YL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H23N3O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
3-phenyl-1-[(4-propan-2-ylphenyl)methyl]-1-pyridin-2-ylurea |
InChI |
InChI=1S/C22H23N3O/c1-17(2)19-13-11-18(12-14-19)16-25(21-10-6-7-15-23-21)22(26)24-20-8-4-3-5-9-20/h3-15,17H,16H2,1-2H3,(H,24,26) |
InChI Key |
LSWRYGWEQPZQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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